
Technical Guide: 2-(2-
Chlorophenoxy)acetaldehyde Molecular

Structure

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)acetaldehyde

CAS No.: 65298-23-9

Cat. No.: B2474689 Get Quote

Executive Summary
2-(2-Chlorophenoxy)acetaldehyde (C₈H₇ClO₂) is a reactive electrophilic intermediate

characterized by an ortho-substituted phenyl ether motif linked to an acetaldehyde moiety.

Unlike its para-substituted analog (used in herbicide synthesis), the ortho-chloro isomer is

primarily valued as a regioselective building block for 7-chlorobenzofuran scaffolds and related

heterocyclic pharmaceuticals. Its proximity of the chlorine atom to the ether linkage introduces

specific steric and electronic effects that influence its stability and cyclization kinetics.

Molecular Architecture & Physiochemical Properties
Structural Analysis
The molecule consists of a 2-chlorophenyl group attached to an acetaldehyde chain via an

ether oxygen. The ortho-chlorine substituent exerts a steric influence on the ether oxygen,

affecting the rotational freedom of the -OCH₂- bond.
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Parameter Value (Predicted/Experimental)

IUPAC Name 2-(2-Chlorophenoxy)acetaldehyde

Molecular Formula C₈H₇ClO₂

Molecular Weight 170.59 g/mol

SMILES Clc1ccccc1OCC=O[1][2]

CAS Number
Not widely listed; Analogous to 4-Cl isomer

(43018-72-0)

LogP (Predicted) ~1.8 - 2.1

H-Bond Acceptors 2 (Ether O, Aldehyde O)

Rotatable Bonds 3

Electronic & Steric Properties[3]
Inductive Effect (-I): The chlorine atom at the C2 position withdraws electron density from the

benzene ring, slightly deactivating it towards electrophilic aromatic substitution compared to

unsubstituted phenoxyacetaldehyde.

Lone Pair Interaction: The oxygen lone pairs interact with the aromatic pi-system, but the

ortho-chloro group may force the side chain out of planarity to minimize steric clash,

potentially enhancing the reactivity of the aldehyde group by reducing conjugation.

Synthetic Pathways[4][5]
The synthesis of 2-(2-Chlorophenoxy)acetaldehyde requires controlled conditions to prevent

polymerization of the aldehyde or over-oxidation. The most robust route involves the alkylation

of 2-chlorophenol followed by hydrolysis.

Primary Route: Williamson Ether Synthesis via Acetal
This method avoids the direct handling of unstable haloacetaldehydes by using a protected

acetal intermediate.
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Alkylation: 2-Chlorophenol is treated with a base (K₂CO₃ or NaH) and 2-chloroacetaldehyde

diethyl acetal (or bromoacetaldehyde diethyl acetal) in DMF or acetone.[3]

Hydrolysis: The resulting acetal (1-(2,2-diethoxyethoxy)-2-chlorobenzene) is hydrolyzed

using dilute acid (HCl or H₂SO₄) to release the free aldehyde.

Secondary Route: Oxidation of Alcohol
Alternatively, 2-(2-chlorophenoxy)ethanol can be oxidized using mild conditions (Swern

oxidation or Dess-Martin Periodinane) to yield the aldehyde. Strong oxidants (KMnO₄) must be

avoided to prevent conversion to the carboxylic acid.
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Figure 1: Synthetic pathways for 2-(2-Chlorophenoxy)acetaldehyde showing the acetal

protection route and alcohol oxidation route.

Reactivity Profile & Applications
The bifunctional nature of 2-(2-Chlorophenoxy)acetaldehyde (aryl chloride + aldehyde)

makes it a versatile scaffold.

Cyclization to Benzofurans
The most critical application is the synthesis of 7-chlorobenzofuran. Under acidic conditions

(e.g., polyphosphoric acid or H₂SO₄), the aldehyde carbonyl undergoes intramolecular

electrophilic attack on the aromatic ring.[3]
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Mechanism: The aldehyde is protonated, creating an oxonium ion which attacks the C6

position of the benzene ring (para to the chlorine, ortho to the ether oxygen). Subsequent

dehydration yields the benzofuran.

Regioselectivity: The 2-chloro substituent blocks one ortho position, directing cyclization to

the other unsubstituted ortho position.

Reductive Amination
The aldehyde group readily condenses with primary amines to form imines, which can be

reduced (using NaBH₄ or NaBH(OAc)₃) to form secondary amines.[3] This is a common

pathway for generating beta-blocker analogs or calcium channel blocker intermediates.[3]

Oxidation
The aldehyde is sensitive to oxidation and will convert to 2-(2-chlorophenoxy)acetic acid upon

exposure to air or strong oxidants. This acid is a structural analog of the herbicide 2,4-D but

exhibits different biological selectivity.
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Figure 2: Divergent reactivity profile showing cyclization, amination, and oxidation pathways.

Safety & Handling Protocol
As an alpha-phenoxy aldehyde, this compound is expected to be a skin and eye irritant and a

potential sensitizer.[3]
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Storage: Store under an inert atmosphere (Nitrogen/Argon) at -20°C to prevent autoxidation

to the acid or polymerization.

Handling: Use only in a chemical fume hood. Avoid contact with strong bases which can

cause aldol polymerization.[3]

Toxicity: While specific data for the 2-chloro isomer is limited, analogs (chloroacetaldehyde

derivatives) are alkylating agents.[3][4] Treat as a potential mutagen.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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